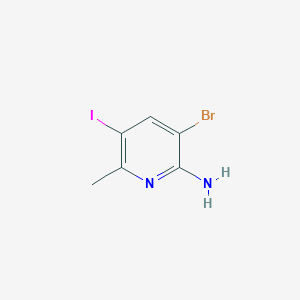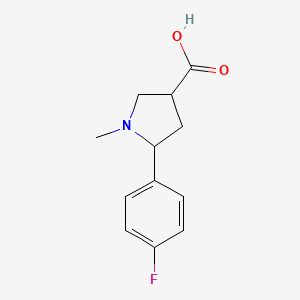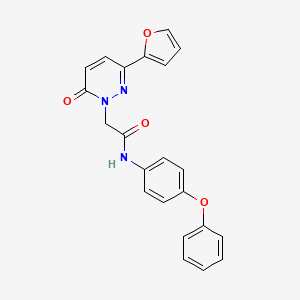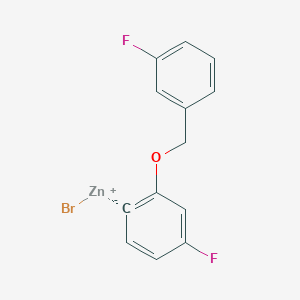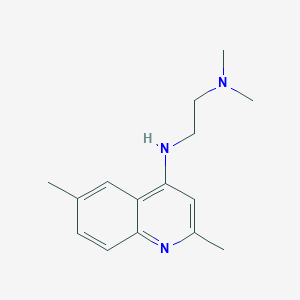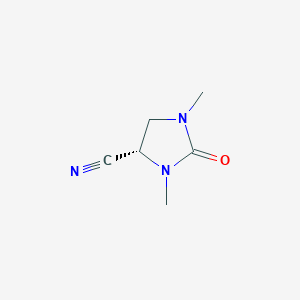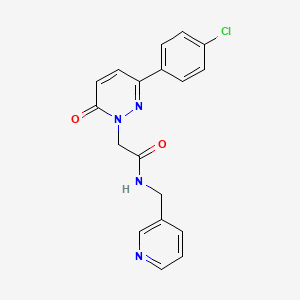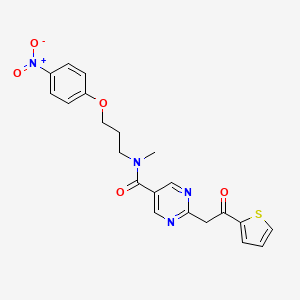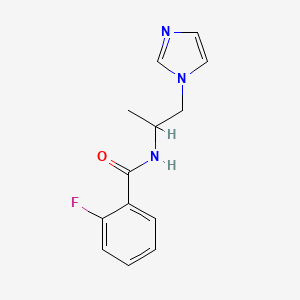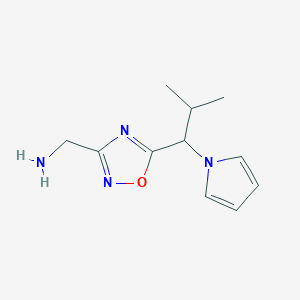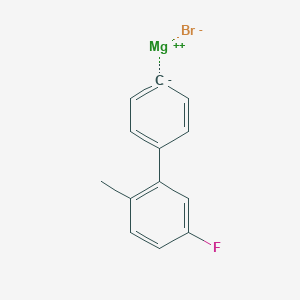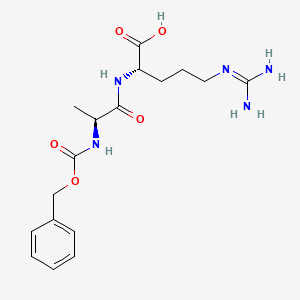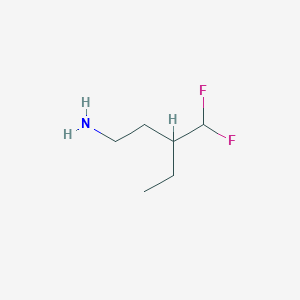![molecular formula C4H4F6O2S B14885976 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane: is an organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is a colorless liquid with a distinct odor and is often used as a solvent and reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane can be synthesized through the reaction of 1,1,1-trifluoro-2-chloroethane with sodium trifluoroethanesulfonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The raw materials are carefully controlled, and the reaction conditions are monitored to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It is also used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used as a solvent for cleaning and degreasing. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-iodoethane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used as a solvent and in battery applications.
Isoflurane: A fluorinated ether used as an anesthetic agent.
Uniqueness: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is unique due to its combination of trifluoromethyl groups and sulfonyl functionality. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in specialized applications where other compounds may not be suitable.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H4F6O2S |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H4F6O2S/c5-3(6,7)1-13(11,12)2-4(8,9)10/h1-2H2 |
InChI Key |
HGQHVEDIXCKVKW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


